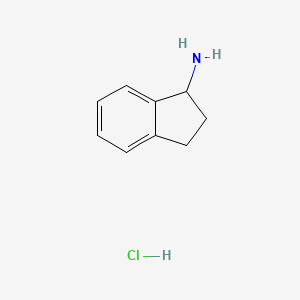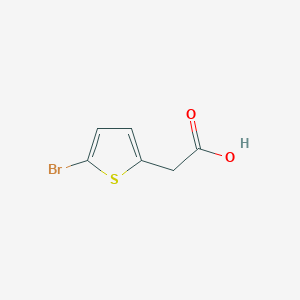
2-(5-bromothiophen-2-yl)acetic Acid
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)acetic acid, also known as 5-BTA, is an organic compound belonging to the thiophene family. It is a colorless, crystalline solid with a melting point of 140-141 °C. 5-BTA has been used in a variety of research applications, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Optical Properties
- Suzuki Cross-Coupling Reaction : 2-(5-bromothiophen-2-yl)acetic acid and its analogs have been used in Suzuki cross-coupling reactions, resulting in the synthesis of compounds with various functional moieties and exhibiting non-linear optical properties (Rizwan et al., 2021).
Drug Intermediate Design
- Organic Experiment Design : The compound is used as an intermediate in drug synthesis. It has been used in undergraduate courses for enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Synthesis and Production Methods
- Synthesis Methods : Different synthesis methods have been explored for this compound, including direct bromination, which is considered the best method for industrial production due to its higher yield and fewer by-products (Chen Li-gong, 2007).
Heterocyclic Compound Synthesis
- Thienopyridinones and Thienopyranones Synthesis : this compound derivatives have been used to synthesize thienopyridinones and thienopyranones, which are potentially useful for various applications (Ames & Ribeiro, 1975).
Electronic and Structural Analysis
- Density Functional Theory (DFT) Analysis : Compounds synthesized from this compound have been studied using DFT, providing insights into their molecular orbitals and reactivity descriptors (Rasool et al., 2020).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis processes, enabling the efficient production of various derivatives (Dawood et al., 2015).
Polymerization Studies
- Cationic Polymerization : It has been used in cationic chain-growth polymerization studies for synthesizing poly(alkylthiothiophene)s, demonstrating its utility in polymer chemistry (Balasubramanian et al., 2014).
Crystal Structure and Pharmacological Potential
- Crystal Structure Analysis : Research has been conducted on the crystal structure of derivatives of this compound, providing valuable data for pharmacological applications (Geiger et al., 2014).
Synthesis of Nucleosides
- C-Nucleosides Synthesis : The compound has been utilized in the preparation of thiophene-based C-nucleosides, highlighting its role in the synthesis of novel nucleosides (Bárta et al., 2008).
Photocatalysis Studies
- Photocatalytic Degradation of Pollutants : this compound derivatives have been explored in photocatalytic degradation studies, indicating their potential in environmental applications (Bahnemann et al., 2007).
Antibacterial and Antifungal Evaluation
- Antibacterial and Antifungal Properties : Studies have been conducted to evaluate the antibacterial and antifungal properties of 5-bromothiophene-based derivatives, which is significant for pharmaceutical research (Sharma et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXXXJTRKTFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306391 | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-38-2 | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71637-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromothiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)
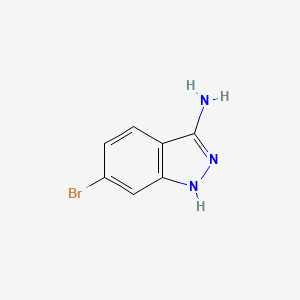
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)



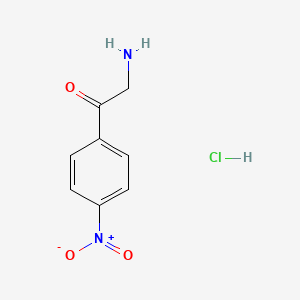
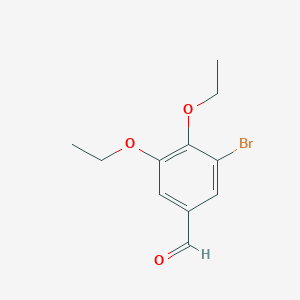
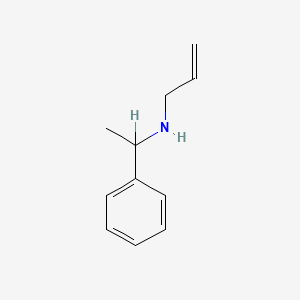
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
